molecular formula C22H43N5O13 B3029054 3''-HABA Kanamycin A CAS No. 50725-25-2

3''-HABA Kanamycin A

カタログ番号: B3029054
CAS番号: 50725-25-2
分子量: 585.6 g/mol
InChIキー: VVJDZJSGQOGXFX-VJILDFPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’'-HABA Kanamycin A is a derivative of kanamycin A, an aminoglycoside antibiotic. This compound is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). Kanamycin A itself is isolated from the bacterium Streptomyces kanamyceticus and is widely used to treat various bacterial infections .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid. The reaction typically occurs under controlled conditions to ensure the correct attachment of the L-HABA moiety to the kanamycin A molecule .

Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group .

化学反応の分析

Types of Reactions: 3’'-HABA Kanamycin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines .

科学的研究の応用

Chemistry

3''-HABA Kanamycin A serves as a reference material in analytical studies and is a precursor for synthesizing other aminoglycoside derivatives. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution, which can modify its antibacterial properties.

Biology

In biological research, this compound is instrumental in studying mechanisms of bacterial resistance. It aids in the development of new antibiotics aimed at overcoming resistance, particularly against gram-negative bacteria. The interaction of this compound with bacterial ribosomes provides insights into protein synthesis inhibition, crucial for understanding bacterial growth and survival.

Medicine

Medically, this compound is employed in treating severe bacterial infections, especially those caused by resistant strains. It is often used in combination therapies to enhance the effectiveness of other antibiotics. Its mechanism involves binding to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and leading to bacterial cell death.

Industry

In industrial applications, this compound is utilized in developing antibacterial coatings and materials. These applications leverage its antimicrobial properties to create products that inhibit bacterial growth on surfaces, contributing to hygiene and safety in various environments.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against multidrug-resistant Escherichia coli demonstrated significant antibacterial activity compared to traditional antibiotics. The results indicated that the compound effectively reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Mechanism of Action Analysis

Research analyzing the binding affinity of this compound to the bacterial ribosome revealed that its unique L-HABA moiety enhances binding stability. This study utilized X-ray crystallography to visualize the interaction at a molecular level, providing insights into how structural modifications can improve antibiotic efficacy.

Case Study 3: Industrial Application Development

An industrial application study focused on incorporating this compound into polymer matrices for creating antimicrobial coatings. The study highlighted its effectiveness in reducing bacterial colonization on surfaces used in healthcare settings, demonstrating its practical utility in infection control measures.

生物活性

3''-HABA Kanamycin A, a derivative of the aminoglycoside antibiotic Kanamycin A, has garnered attention for its unique biological activities and potential applications in medicine. This compound is particularly noted for its structural modifications, which influence its pharmacological properties and interactions with biological systems.

The molecular formula of this compound is C22H43N5O13xH2SO4C_{22}H_{43}N_{5}O_{13}\cdot xH_2SO_4, with a molecular weight of approximately 686.71 g/mol. Its structure includes multiple functional groups that enhance its solubility and reactivity, making it suitable for various pharmaceutical applications.

This compound functions primarily through its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is characteristic of aminoglycosides, leading to bactericidal effects against a range of Gram-negative and some Gram-positive bacteria. The presence of the 3''-hydroxybutyric acid (HABA) moiety is believed to enhance its binding affinity to the ribosomal RNA, thereby increasing its antimicrobial efficacy.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

Bacteria Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae2 µg/mL

These findings indicate that this compound can be a potent agent against multidrug-resistant strains, particularly in settings where traditional antibiotics fail.

Case Studies

  • Antimicrobial Resistance Study :
    A study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant E. coli. The results indicated that the compound significantly reduced bacterial load in infected animal models compared to controls, suggesting its potential as an alternative treatment option.
  • In Vitro Efficacy :
    In vitro assays demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound's ability to disrupt biofilm integrity highlights its therapeutic potential in treating persistent infections .

Absorption and Distribution

Research indicates that this compound is well absorbed when administered parenterally, with peak plasma concentrations achieved within one hour. Its distribution is extensive, particularly in renal tissues, which is relevant given its nephrotoxic potential—common among aminoglycosides .

Safety Profile

While effective, the safety profile of this compound requires careful consideration due to potential nephrotoxicity and ototoxicity. Clinical studies suggest that monitoring kidney function during treatment is crucial to mitigate adverse effects.

特性

IUPAC Name

(2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJDZJSGQOGXFX-VJILDFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747872
Record name (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50725-25-2
Record name (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。